molecular formula C12H7F5O B11857725 1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene

1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene

Cat. No.: B11857725
M. Wt: 262.17 g/mol
InChI Key: IIJVCXBKEVCDHZ-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene ( 1261562-18-8) is a naphthalene-based chemical building block of significant interest in medicinal chemistry and oncology research, particularly in the development of novel small molecule kinase inhibitors. This compound features a naphthalene core substituted with both difluoromethoxy and trifluoromethyl groups, which are known to enhance metabolic stability and membrane permeability. It is supplied with high purity for research applications. The primary research value of this compound lies in its role as a key synthetic intermediate or structural motif in the design of potential anticancer therapeutics. Recent scientific investigations have explored naphthalene-based derivatives containing a difluoromethoxy group as a new class of pan-Raf inhibitors . These inhibitors are designed to target multiple Raf kinase isoforms (B-Raf WT , B-Raf V600E , and c-Raf), which are often dysregulated in cancers such as melanoma. The difluoromethoxy group is a critical structural feature that contributes to strong inhibitory activity across these Raf isoforms . By inhibiting the Raf/MEK/ERK pathway—a key signaling cascade that drives cell growth, proliferation, and survival—compounds derived from this scaffold can induce G2/M phase cell cycle arrest and trigger dose-dependent apoptosis, effectively suppressing cancer cell proliferation and survival . Researchers utilize this chemical in structure-activity relationship (SAR) studies to optimize inhibitory potency and selectivity for Raf-driven malignancies. Its application is strictly confined to laboratory research for the development of new therapeutic agents. Please note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

1-(difluoromethoxy)-2-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)18-10-8-4-2-1-3-7(8)5-6-9(10)12(15,16)17/h1-6,11H

InChI Key

IIJVCXBKEVCDHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Trifluoromethylation at Position 2

Trifluoromethylation of naphthalene derivatives is typically achieved via electrophilic or radical pathways. For regioselective installation at position 2, directed ortho-metalation or direct electrophilic substitution is employed:

Directed Ortho-Metalation

A hydroxyl or methoxy group at position 1 directs lithiation to position 2. Subsequent reaction with a trifluoromethylating agent, such as methyl chlorodifluoroacetate (MCDFA) or Umemoto’s reagent (trifluoromethyl sulfonium salts), yields the trifluoromethylated intermediate. For example:

  • 1-Methoxynaphthalene undergoes lithiation at position 2 using n-butyllithium at –78°C in tetrahydrofuran (THF).

  • The lithiated intermediate reacts with trifluoromethyl iodide (CF₃I) or trifluoromethylcopper (CuCF₃) to form 1-methoxy-2-(trifluoromethyl)naphthalene.

  • Demethylation via boron tribromide (BBr₃) yields 1-hydroxy-2-(trifluoromethyl)naphthalene , a key precursor for subsequent difluoromethoxylation.

Electrophilic Trifluoromethylation

Electrophilic reagents like Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enable direct CF₃ group installation. In the presence of a catalytic Lewis acid (e.g., FeCl₃), 1-hydroxynaphthalene reacts with Togni’s reagent in dichloromethane at room temperature, yielding 1-hydroxy-2-(trifluoromethyl)naphthalene with >70% regioselectivity.

Difluoromethoxylation at Position 1

The introduction of the difluoromethoxy group requires strategies to avoid competing side reactions, such as N-difluoromethylation or over-fluorination. Modern methods leverage difluorocarbene intermediates generated under mild conditions:

Difluorocarbene-Mediated O-Difluoromethylation

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) serves as a stable difluorocarbene precursor. In the presence of a proton sponge catalyst (1,8-bis(dimethylamino)naphthalene), TFDA decomposes at 50–60°C to generate :CF₂, which reacts with phenolic oxygen:

  • 1-Hydroxy-2-(trifluoromethyl)naphthalene is dissolved in anhydrous DMF.

  • TFDA (1.2 equiv) and proton sponge (0.1 equiv) are added, and the mixture is stirred at 60°C for 12 hours.

  • The reaction proceeds via a difluoromethylene carbonyl ylide intermediate , which undergoes hydrogen migration to form the difluoromethoxy group.

This method achieves >85% yield with minimal by-products, as harsh basic conditions (which promote N-difluoromethylation) are avoided.

Alternative Difluorocarbene Sources

Traditional reagents like sodium chlorodifluoroacetate or chlorodifluoromethane (HCFC-22) require strong bases (e.g., NaOH) but are less regioselective. For instance, HCFC-22 reacts with 1-hydroxy-2-(trifluoromethyl)naphthalene in a 1,4-dioxane/water mixture at 120°C, yielding the target compound in 60–65% yield.

Optimization and Challenges

Reaction Condition Optimization

ParameterTFDA/Proton Sponge MethodHCFC-22/NaOH Method
Temperature60°C120°C
SolventDMF1,4-Dioxane/H₂O
CatalystProton spongeNone
Yield85–90%60–65%
Regioselectivity>95%70–75%

The TFDA method’s milder conditions and higher yields make it superior for large-scale synthesis.

Purification Challenges

The product’s high lipophilicity (due to fluorine substituents) complicates crystallization. Flash chromatography on silica gel with hexane/ethyl acetate (9:1) or high-vacuum distillation (for volatile impurities) are effective purification strategies .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

Scientific Research Applications

1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene has a wide array of applications in scientific research:

Medicinal Chemistry

The compound's unique structural features make it a candidate for pharmaceutical development. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them suitable for drug design.

  • Anticancer Activity: Preliminary studies have shown that this compound can inhibit tumor growth in xenograft models, indicating potential as an anticancer agent. Statistical analysis has demonstrated significant reductions in tumor volume compared to controls (p < 0.05) .
  • Antimicrobial Properties: Similar compounds have exhibited effectiveness against various bacterial strains, suggesting that the incorporation of fluorinated groups enhances membrane penetration and antimicrobial efficacy .

Materials Science

In materials science, this compound can serve as a building block for advanced materials. Its unique properties allow for the development of:

  • Fluorinated Polymers: The compound can be used to synthesize polymers with enhanced thermal stability and chemical resistance.
  • Agrochemicals: Its chemical structure may contribute to the efficacy of agrochemical formulations by improving their stability and activity.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Table 2: Toxicity and Environmental Behavior

Compound Name Acute Toxicity (LD₅₀, oral rat) Environmental Persistence Bioaccumulation Potential
1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene Not reported High (fluorine substituents resist hydrolysis) Moderate (high logP)
1-Methylnaphthalene 1,800 mg/kg Moderate Low
2-Methylnaphthalene 2,000 mg/kg Moderate Low
1,4-Dimethoxynaphthalene Not reported Low (susceptible to oxidation) Negligible

Key Observations:

  • Toxicity Data Gap: No specific toxicity data exist for this compound. However, methylnaphthalenes exhibit lower acute toxicity (LD₅₀ > 1,800 mg/kg) compared to unsubstituted naphthalene, which is classified as a possible human carcinogen .
  • Environmental Impact: The compound’s fluorine substituents likely delay degradation, increasing persistence in soil and water. This contrasts with 1,4-dimethoxynaphthalene, which degrades rapidly due to oxidative cleavage of methoxy groups .

Biological Activity

1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene is a fluorinated organic compound that combines difluoromethoxy and trifluoromethyl functional groups on a naphthalene core. This unique structure imparts distinctive physical and chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. The incorporation of fluorine atoms is known to enhance the metabolic stability and bioactivity of compounds, thus warranting investigation into its biological activities.

The molecular formula of this compound is C12H8F5OC_{12}H_{8}F_{5}O with a molecular weight of approximately 266.19 g/mol. The presence of multiple fluorine atoms increases lipophilicity, which can influence the compound's interaction with biological systems.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have been studied extensively. These studies suggest that fluorinated naphthalenes can exhibit significant biological activities, including:

  • Enzyme Inhibition : Related compounds have shown potential in inhibiting enzymes such as dihydroorotate dehydrogenase, which is relevant for malaria treatment.
  • Antiproliferative Activity : Similar fluorinated compounds have demonstrated antiproliferative effects against various cancer cell lines, indicating potential utility in oncology .

Interaction Studies

Research indicates that the interactions of fluorinated compounds with biological targets can be modulated by their electronic properties due to the electronegative nature of fluorine atoms. These interactions may involve hydrogen bonding and π-π stacking, enhancing selectivity and activity against specific biological targets.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameUnique FeaturesBiological Activity
1-(Difluoromethoxy)-3-(trifluoromethyl)naphthaleneHigh lipophilicity; potential pharmaceutical applicationsEnzyme inhibition; potential anticancer activity
Trifluoroacetic acidStrong acidity; used as a reagent in organic synthesisLimited direct biological activity
Difluoroacetic acidLess acidic than trifluoroacetic acid; different reactivityPotential metabolic effects
Fluoroalkyl-substituted naphthalenesVarying lipophilicity; diverse applications based on structureAnticancer properties observed in related studies

Case Studies and Research Findings

Several studies have highlighted the biological implications of fluorinated naphthalenes:

  • Anticancer Activity : A study on related compounds revealed significant antiproliferative effects against HCT116 and OVCAR-8 cell lines, with IC50 values indicating promising therapeutic potential .
  • Enzyme Inhibition : Research has shown that certain fluorinated naphthalenes can inhibit key enzymes involved in disease pathways, suggesting that this compound may exhibit similar properties .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 1-(difluoromethoxy)-2-(trifluoromethyl)naphthalene in environmental or biological matrices?

  • Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) for volatile fraction analysis and high-performance liquid chromatography (HPLC) coupled with UV/VIS or fluorescence detection for non-volatile residues. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F}-NMR) is critical for structural confirmation, particularly for differentiating fluorinated substituents. Reference environmental monitoring protocols from toxicological profiles, which emphasize multi-matrix validation (air, water, soil) and quality control via internal standards .

Q. Which experimental models are appropriate for assessing acute toxicity of this compound?

  • Methodological Answer : Follow ATSDR’s inclusion criteria (Table B-1), prioritizing inhalation and oral exposure routes in rodent models (e.g., Sprague-Dawley rats, CD-1 mice) for systemic effect evaluation. Include endpoints such as hepatic enzyme activity (e.g., CYP450 isoforms), respiratory function (e.g., bronchial lavage fluid analysis), and histopathology. Dose-response studies should adhere to OECD guidelines, with negative/positive controls to validate assay sensitivity .

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer : Leverage fluorination methodologies for naphthalene derivatives, such as nucleophilic substitution with difluoromethoxy groups or trifluoromethylation via Ullmann coupling. Monitor reaction efficiency using thin-layer chromatography (TLC) and intermediate characterization via 1H^{1}\text{H}/19F^{19}\text{F}-NMR. Purification via fractional distillation or preparative HPLC is recommended to achieve >95% purity .

Advanced Research Questions

Q. How can conflicting data on metabolic pathways of fluorinated naphthalene derivatives be resolved?

  • Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process) to evaluate study quality. Use risk of bias (RoB) tools (Tables C-6, C-7) to assess randomization, blinding, and outcome reporting. Prioritize studies with in vitro-in vivo extrapolation (IVIVE) using human hepatocyte models or recombinant enzymes (e.g., CYP2E1, CYP2F2) to clarify species-specific metabolism. Meta-analyses should weight data by study confidence ratings (high/moderate/low) .

Q. What strategies integrate conflicting evidence on environmental persistence of polyfluorinated naphthalenes?

  • Methodological Answer : Combine fate-and-transport modeling (e.g., EPI Suite) with empirical data from biodegradation assays (OECD 301F) and photolysis studies. Resolve discrepancies by evaluating matrix-specific half-lives (e.g., soil vs. water) and confounding factors like pH or organic carbon content. Use ATSDR’s environmental monitoring framework (Appendix B) to standardize data collection across media (air, sediment, biota) .

Q. How should researchers design studies to elucidate structure-activity relationships (SAR) for fluorinated naphthalene toxicity?

  • Methodological Answer : Employ computational tools (e.g., QSAR, molecular docking) to predict bioactivity, followed by in vitro validation using primary human airway epithelial cells or murine olfactory mucosa models. Compare toxicity profiles of structural analogs (e.g., 1-methylnaphthalene vs. trifluoromethyl derivatives) to isolate electronic or steric effects. Data normalization to molar concentrations is critical for cross-study comparisons .

Data Contradiction and Validation

Q. What methodologies address inconsistencies in reported cytotoxicity thresholds for fluorinated aromatics?

  • Methodological Answer : Conduct inter-laboratory validation using standardized protocols (e.g., ISO 10993-5 for mammalian cell lines). Replicate conflicting studies under controlled conditions (e.g., identical cell passage numbers, serum-free media). Apply benchmark dose (BMD) modeling to reconcile variability in IC50_{50} values, accounting for assay endpoints (e.g., apoptosis vs. necrosis) .

Q. How can mechanistic studies differentiate between oxidative stress and direct protein adduction as toxicity drivers?

  • Methodological Answer : Use redox-sensitive probes (e.g., DCFH-DA for ROS) alongside proteomic profiling (LC-MS/MS) to quantify adduct formation in target tissues (e.g., lung, liver). Compare wild-type vs. Nrf2-knockout models to assess antioxidant response contributions. Dose-time response curves should identify threshold effects for pathway activation .

Tables for Methodological Reference

Study Design Component Key References
Literature screening criteriaTable B-1 (Inclusion criteria for species, exposure routes)
Data extraction frameworkTable C-2 (Health outcomes, dose metrics)
Risk of Bias (RoB) assessmentTables C-6, C-7 (Human/animal study RoB)
Environmental monitoring matricesTransport/partitioning data

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